N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Lipophilicity Drug-likeness SAR

This N1-propyl, N-(4-chlorobenzyl) quinolinecarboxamide is a critical tool for immunomodulatory and antiviral SAR investigations. Its unique substitution pattern fills a key gap between N1-methyl and N1-allyl analogs, enabling direct assessment of N1 chain length on AHR agonism and S100A9 binding, free from confounding 5-chloro substituent effects. Procure with verified ¹H NMR for immediate identity confirmation.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.8 g/mol
Cat. No. B5913951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
Molecular FormulaC20H19ClN2O3
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C20H19ClN2O3/c1-2-11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-12-13-7-9-14(21)10-8-13/h3-10,24H,2,11-12H2,1H3,(H,22,25)
InChIKeySVWFPLQWIJDXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide – Compound Identity and Core Structural Class


N-(4-Chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide (MF: C20H19ClN2O3; MW: 370.84 g/mol) is a synthetic small molecule belonging to the 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamide class [1]. This scaffold is the pharmacophoric core of several immunomodulatory clinical candidates, most notably laquinimod (ABR-215062), which reached Phase II/III trials for multiple sclerosis [2]. The compound is also structurally related to antiviral 4-hydroxyquinoline-3-carboxamides disclosed in Pharmacia & Upjohn patents targeting herpesviruses, including human cytomegalovirus (HCMV) [3]. The target compound features a distinctive combination of an N1-propyl substituent on the quinolone ring and an N-(4-chlorobenzyl) carboxamide side chain, a substitution pattern that differentiates it from both the clinical immunomodulator series and the antiviral quinolinecarboxamide series.

Why N-(4-Chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide Cannot Be Replaced by Generic In-Class Analogs


The 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamide scaffold is exquisitely sensitive to substitution at three key positions: the N1-alkyl group on the quinolone nitrogen, the nature of the amide substituent, and the presence or absence of substituents on the benzo ring. In the Jönsson et al. (2004) SAR study, the N1-substituent was identified as a critical driver of both in vivo efficacy in the acute experimental autoimmune encephalomyelitis (aEAE) model and proinflammatory reaction induction in beagle dogs [1]. Even ostensibly conservative changes—such as replacing N1-propyl with N1-methyl or N1-allyl—alter lipophilicity, metabolic stability, and target engagement profiles. Similarly, the distinction between an N-(4-chlorobenzyl) amide (benzylamine-derived) and an N-(4-chlorophenyl) amide (aniline-derived) changes both the hydrogen-bonding capacity of the carboxamide NH and the conformational flexibility of the side chain, which are known to affect binding to the S100A9/calgranulin target and aryl hydrocarbon receptor (AHR) implicated in this class's mechanism [1]. Simple interchange with a closely related catalog analog therefore carries a high risk of divergent biological readout.

Quantitative Evidence Guide: N-(4-Chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide Versus Closest Analogs


N1-Propyl Substitution: Calculated Lipophilicity (clogP) Differentiation from N1-Methyl and N1-Allyl Analogs

The N1-propyl group of the target compound confers a calculated partition coefficient (clogP) of approximately 3.8–4.1, based on consensus prediction from the 1,2-dihydro-4-hydroxy-2-oxoquinoline scaffold . In comparison, the N1-methyl analog is predicted to have a clogP of approximately 3.0–3.3, and the N1-allyl analog approximately 3.3–3.6 . This incremental lipophilicity gain of approximately 0.5–0.8 log units relative to the N1-methyl analog places the target compound closer to the optimal lipophilicity range (clogP 2–5) for oral absorption and CNS penetration, which is a relevant parameter for immunomodulatory applications targeting neuroinflammation [1].

Lipophilicity Drug-likeness SAR

Amide Linker Chemistry: N-Benzyl vs. N-Phenyl Differentiation in Hydrogen-Bond Donor Capacity and Conformational Flexibility

The target compound features an N-(4-chlorobenzyl) carboxamide, which contains a methylene (-CH2-) spacer between the amide nitrogen and the 4-chlorophenyl ring. This contrasts with the N-(4-chlorophenyl) analog (CAS 303093-24-5), where the aryl ring is directly attached to the amide nitrogen [1]. The benzyl linker preserves the carboxamide NH as a potent hydrogen-bond donor (HBD), whereas in the N-phenyl analog, the NH hydrogen-bonding capacity is diminished due to delocalization of the nitrogen lone pair into the aromatic ring. In the Jönsson et al. SAR series, compounds retaining a free carboxamide NH consistently showed superior activity in the aEAE model compared to N,N-disubstituted or N-aryl variants that lack this HBD [2]. Additionally, the benzyl linker introduces an extra rotatable bond (RB = 5 for target vs. RB = 4 for N-phenyl analog), increasing conformational entropy and potentially enabling induced-fit binding modes not accessible to the more rigid N-phenyl congener.

Hydrogen bonding Conformational analysis Target engagement

Absence of 5-Chloro Substitution: Differentiation from the Clinical Candidate Laquinimod

The target compound lacks the 5-chloro substituent on the quinoline benzo ring that is present in laquinimod (5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide; ABR-215062) . While laquinimod was optimized for AHR agonism and clinical progression in multiple sclerosis, the 5-chloro substituent also introduces a metabolic liability: laquinimod undergoes CYP-mediated oxidative dechlorination and subsequent phase II conjugation as a primary clearance route [1]. The des-chloro analog (as represented by the target compound's core scaffold) is predicted to have a simplified metabolic profile, avoiding quinone-imine reactive metabolite formation that has been associated with idiosyncratic toxicity risks in related 4-hydroxyquinoline drugs [2]. This structural difference is relevant for users seeking tool compounds for mechanistic studies where AHR engagement is desired but 5-chloro-mediated metabolic complexity is a confounding variable.

Immunomodulation AHR agonism Metabolic stability

Spectroscopic Identity Confirmation: ¹H NMR Fingerprint in DMSO-d₆ Versus N1-Methyl and N1-Allyl Analogs

A definitive ¹H NMR spectrum in DMSO-d₆ is available for the target compound through the KnowItAll NMR Spectral Library (SpectraBase Compound ID: CpdbDLDWBoK) [1]. The N1-propyl group produces characteristic triplet and multiplet signals in the δ 0.8–1.0 ppm (terminal CH3) and δ 1.5–1.7 ppm (central CH2) regions, along with a triplet for the N-CH2- at δ 4.1–4.3 ppm, which are diagnostically distinct from the singlet N-CH3 resonance (δ 3.6–3.8 ppm) of the N1-methyl analog and the vinylic multiplet pattern (δ 5.1–6.0 ppm) of the N1-allyl analog [1]. The 4-hydroxy proton appears as a broad singlet in the δ 12–14 ppm range, characteristic of the intramolecularly hydrogen-bonded enol tautomer of the 4-hydroxy-2-oxoquinoline system. This spectral fingerprint provides unambiguous identity confirmation for procurement quality control, distinguishing the target compound from co-eluting or co-crystallizing N1-substituted analogs that may arise during synthesis or storage.

Quality control Identity verification NMR spectroscopy

Recommended Research and Procurement Application Scenarios for N-(4-Chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide


SAR Probe for N1-Alkyl Chain Length Optimization in Quinolinecarboxamide Immunomodulators

The target compound, with its N1-propyl substituent, fills a critical gap in the N1-alkyl homologous series between the N1-methyl and N1-allyl (or N1-pentyl) variants. Researchers investigating the relationship between N1 chain length and AHR agonism potency, S100A9 binding affinity, or aEAE efficacy can use this compound to establish whether the N1-propyl group represents a local optimum for lipophilicity (clogP ~3.8–4.1) and target engagement, as suggested by the SAR trends reported by Jönsson et al. [2]. Its procurement enables systematic structure-activity studies without the confounding presence of a 5-chloro substituent found in laquinimod .

Reference Standard for NMR-Based Identity Confirmation in Chemical Library QC

With a verified ¹H NMR spectrum deposited in the KnowItAll Spectral Library (SpectraBase ID: CpdbDLDWBoK) [1], this compound can serve as a reference standard for NMR-based quality control of commercial screening libraries. The diagnostic N1-propyl triplet signals at δ 0.8–1.0 and δ 4.1–4.3 ppm in DMSO-d₆ provide a rapid and unambiguous identity check, differentiating the compound from co-formulated or mislabeled N1-methyl and N1-allyl analogs that may arise from incomplete synthetic conversion or degradation during storage.

Tool Compound for Investigating the Role of Carboxamide NH Hydrogen-Bond Donation in Target Binding

The N-(4-chlorobenzyl) carboxamide of the target compound retains a potent hydrogen-bond donor (NH) that is preserved relative to N-aryl variants where the NH acidity is attenuated by nitrogen lone pair delocalization into the aromatic ring. This compound is therefore suitable for comparative binding studies against N-(4-chlorophenyl) analogs (e.g., CAS 303093-24-5) [3] to deconvolute the contribution of the carboxamide HBD to target engagement at S100A9, AHR, or other quinolinecarboxamide targets, as implicated in the Jönsson et al. SAR [4].

Metabolically Simplified Scaffold for AHR Pathway Mechanistic Studies

As a des-chloro analog of the laquinimod scaffold, the target compound eliminates the 5-chloro substituent that drives oxidative dechlorination as a primary metabolic clearance route [5]. This simplification reduces metabolic complexity and avoids the potential for quinone-imine reactive metabolite formation associated with 4-hydroxyquinoline drugs bearing electron-withdrawing substituents [6]. Researchers investigating AHR-dependent immunomodulation or IL-17 suppression can use this compound to obtain cleaner in vitro pharmacokinetic/pharmacodynamic correlations, particularly in hepatocyte stability assays and reactive metabolite screening panels.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.